cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
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Overview
Description
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid: is a heterocyclic compound with significant interest in various fields of scientific research. This compound features a unique isoxazole ring fused with a cyclopentane ring, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method includes the use of a 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with a suitable dipolarophile under mild conditions to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of green chemistry, such as using metal-free catalysts and environmentally benign solvents, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of various reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isoxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various functionalized isoxazole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for various enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of biological targets. The exact pathways depend on the specific application and the nature of the substituents on the isoxazole ring .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid: Another isoxazole derivative with a larger ring system.
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine: Known for its inhibitory activity against specific enzymes.
Uniqueness
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid is unique due to its specific ring fusion and the potential for diverse functionalization. This makes it a versatile scaffold in synthetic chemistry and drug design, offering opportunities for creating novel compounds with tailored biological activities .
Biological Activity
Cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid is a bicyclic compound notable for its unique isoxazole moiety fused to a cyclopentane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent and modulator of neurotransmitter systems. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.
- Molecular Formula: C7H9NO3
- Molecular Weight: 155.15 g/mol
- Structural Characteristics: The compound features a carboxylic acid functional group at the 3-position of the isoxazole ring, which influences its chemical reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions characterized by chronic inflammation.
Neurotransmitter Modulation
The compound's structure suggests possible interactions with receptors involved in neurological pathways. Preliminary findings indicate that it may influence neurotransmitter systems, particularly those related to pain and inflammation pathways. Molecular docking studies have shown promising binding affinities with specific receptors, warranting further investigation into its potential as a therapeutic agent for neurological disorders.
Summary of Findings
Study | Findings |
---|---|
In vitro assays | Demonstrated inhibition of pro-inflammatory cytokines |
Molecular docking | Indicated potential binding with neurotransmitter receptors |
Pharmacological evaluations | Suggested efficacy in pain management |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers. The results indicated a decrease in edema and pain response compared to control groups.
Case Study 2: Neuropharmacological Assessment
In another investigation focusing on its neuropharmacological properties, the compound was tested for its effects on anxiety-like behaviors in rodents. Results showed that treatment with the compound led to a significant reduction in anxiety-related behaviors, suggesting potential applications in anxiety disorders.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. The activation of isoxazole derivatives and subsequent reactions with various reagents have been optimized to enhance yield and purity.
Synthesis Overview
Step | Reaction Conditions | Yield (%) |
---|---|---|
Activation of isoxazole | Triflic anhydride at -78 °C | 50% - 83% (optimal) |
Nucleophilic addition | Varies with substituents | Dependent on steric effects |
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3aR,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10)/t4-,5+/m0/s1 |
InChI Key |
KQTVLXDCOVTAKY-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)ON=C2C(=O)O |
Canonical SMILES |
C1CC2C(C1)ON=C2C(=O)O |
Origin of Product |
United States |
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